Nickel chloride hexahydrate

Overview

Description

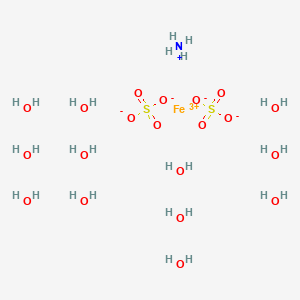

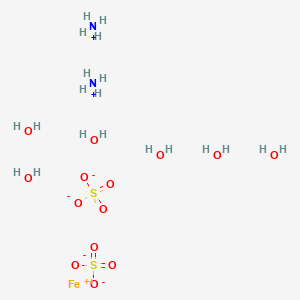

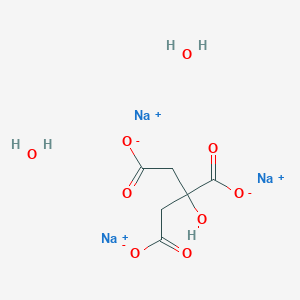

Nickel chloride hexahydrate is a chemical compound, represented by the formula NiCl2·6H2O. It is an inorganic compound consisting of nickel, chloride, and six molecules of water. It is a white crystalline solid, which is soluble in water and slightly soluble in alcohol. This compound is widely used in the chemical and pharmaceutical industries, as well as in laboratory experiments.

Scientific Research Applications

Catalysis in Organic Synthesis :

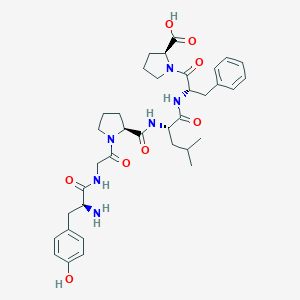

- Nickel (II) chloride hexahydrate has been used as an efficient catalyst for synthesizing highly functionalized piperidines, involving a cyclo-condensation reaction of aldehydes, aromatic amines, and acetoacetic esters. This method offers advantages such as high yields and easy purification of products without requiring chromatographic methods (Shafiee, Najafabadi, & Ghashang, 2012).

Environmental Remediation :

- It has been studied for its role in the dehalogenation of trichloroethylene to hydrocarbons using bimetallic nickel-iron nanoparticles. This process results in the formation of saturated and unsaturated hydrocarbons, suggesting its potential for environmental cleanup applications (Schrick, Blough, Jones, & Mallouk, 2002).

Nanomaterial Synthesis :

- The compound is used in the synthesis and deposition of nickel oxide nanoparticles on glass mats via the sol–gel method. This process explores the morphological and magnetic properties of the synthesized nanoparticles (Pooyandeh, Shahidi, Khajehnezhad, & Ghoranneviss, 2020).

- Another application is in the fabrication of chitosan capped nickel oxide nanoparticles, used as a saturable absorber in tunable passively Q-switched erbium-doped fiber lasers. This demonstrates the potential of nickel chloride hexahydrate in photonics and telecommunications (Ahmad, Reduan, & Yusoff, 2018).

Electrodeposition and Coating :

- Its application extends to electrodeposition, influencing the properties of choline–urea ionic liquid and nickel coatings. The coordinated water of this compound significantly affects viscosity, electrical conductivity, and the formation of nanocrystalline nickel coatings (Du et al., 2018).

Photocatalysis :

- This compound is involved in the synthesis of magnetically separable hexagonal Ni/ZnO nanostructures with photocatalytic activities. These structures are effective in degrading pollutants under UV light, demonstrating its utility in photocatalysis (Senapati, Srivastava, & Singh, 2012).

Polymerization Catalysts :

- It is used in synthesizing nickel(II) complexes which act as catalysts for ethylene polymerization, producing branched polyethylene. This area of research highlights its importance in polymer chemistry (Yue et al., 2014).

Miscellaneous Applications :

- Its influence on the hydrothermal dechlorination of PVC, suggesting its role in enhancing the efficiency of this process (Zhao et al., 2017).

- In the preparation of hard/soft ferrite nanocomposites, which are used in microwave absorption, indicating its relevance in material science and engineering (Tyagi et al., 2011).

Mechanism of Action

Target of Action

Nickel chloride hexahydrate (NiCl2·6H2O) is primarily used in electroplating and as a catalyst for various organic conversions . It serves as a source of nickel ions for cell culture and toxicological studies . The compound’s primary targets are therefore the chemical reactions it catalyzes and the biological systems it interacts with.

Mode of Action

This compound interacts with its targets by serving as a catalyst in various chemical reactions. For instance, it can act as a reducing agent for alkenes, alkynes, and organic halides when combined with lithium aluminum hydride . It can also cleave N-O bonds and open epoxides . In biological systems, it provides a source of nickel ions, which can block ion channel activity .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a role in the synthesis of tetra-substituted pyrrole derivatives . It can also convert tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBS) ethers to their corresponding hydroxyl compounds . These reactions indicate that the compound has a significant impact on sulfur, amino acids, and nitrogen metabolisms .

Pharmacokinetics

It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on factors such as concentration, exposure duration, and the specific biological or chemical system involved.

Result of Action

The action of this compound results in various molecular and cellular effects. For example, it can catalyze the formation of a variety of nickel coordination complexes . In biological systems, it can cause genetic defects, cancer by inhalation, damage to the unborn child, and damage to organs through prolonged or repeated exposure . It can also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be affected by the presence and concentration of water in the environment. Additionally, it is known to be very toxic to aquatic life with long-lasting effects , indicating that its presence in aquatic environments can have significant ecological impacts.

Safety and Hazards

Nickel Chloride Hexahydrate is considered hazardous. It is toxic if swallowed or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects . It may cause cancer by inhalation . It may damage the unborn child . It causes damage to organs through prolonged or repeated exposure .

Future Directions

Nickel Chloride Hexahydrate is a recognized essential element for several important biological processes like the healthy growth of plants, animals, and soil/water microbes . With the increasing importance and demands of metallic Ni and its compounds, huge growth has been observed over the last few decades in commercial as well as industrial applications . Due to this high industrial demand, it is mined, extracted, and exploited at a higher rate .

Biochemical Analysis

Biochemical Properties

Nickel chloride hexahydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Nickel ions from this compound act as essential cofactors for urease, facilitating its catalytic activity . Additionally, this compound can interact with other metalloenzymes, such as hydrogenases and carbon monoxide dehydrogenases, where nickel ions are crucial for their function . These interactions often involve the coordination of nickel ions with histidine residues in the active sites of the enzymes, stabilizing their structure and enhancing their catalytic efficiency.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways . This can result in alterations in gene expression, particularly genes involved in antioxidant defense and apoptosis. Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding of nickel ions to biomolecules, such as proteins and nucleic acids. Nickel ions can form coordination complexes with amino acid residues, particularly histidine, cysteine, and aspartate, in proteins, altering their structure and function . This can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and DNA, potentially causing changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider in experimental designs. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its gradual degradation . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained oxidative stress and chronic activation of stress response pathways . In in vivo studies, the temporal effects may vary depending on the dosage and duration of exposure, with potential long-term impacts on organ function and overall health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal toxic effects, but as the dosage increases, the risk of adverse effects also rises. In animal studies, high doses of this compound have been associated with toxic effects, including nephrotoxicity, hepatotoxicity, and teratogenic effects . Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters, such as increased oxidative stress, inflammation, and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. One of the key pathways is the sulfur metabolism pathway, where nickel ions can influence the activity of enzymes involved in the synthesis and degradation of sulfur-containing compounds . Additionally, this compound can affect amino acid metabolism, particularly the metabolism of histidine and methionine, by interacting with enzymes that catalyze their conversion . These interactions can lead to changes in metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Nickel ions can be transported across cell membranes by metal ion transporters, such as divalent metal transporter 1 (DMT1) and zinc transporter (ZIP) family proteins . Once inside the cell, nickel ions can bind to intracellular proteins, such as metallothioneins, which help regulate their distribution and prevent toxicity . The localization and accumulation of this compound can vary depending on the cell type and the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Nickel ions can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, where they can exert their effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct nickel-binding proteins to these compartments, influencing their localization and activity . The accumulation of nickel ions in specific organelles can lead to localized effects, such as mitochondrial dysfunction and altered gene expression in the nucleus.

properties

| { "Design of the Synthesis Pathway": "Nickel chloride hexahydrate can be synthesized by reacting nickel oxide or nickel carbonate with hydrochloric acid in the presence of water.", "Starting Materials": [ "Nickel oxide or nickel carbonate", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve nickel oxide or nickel carbonate in hydrochloric acid with stirring", "Add water to the solution and continue stirring", "Heat the solution to 60-70°C and maintain for several hours", "Filter the solution to remove any impurities", "Cool the solution to room temperature", "Crystals of nickel chloride hexahydrate will form upon cooling", "Collect the crystals by filtration and wash with cold water", "Dry the crystals in a desiccator" ] } | |

CAS RN |

7791-20-0 |

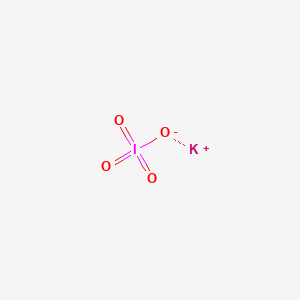

Molecular Formula |

Cl2H2NiO |

Molecular Weight |

147.61 g/mol |

IUPAC Name |

nickel(2+);dichloride;hydrate |

InChI |

InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI Key |

HGGYAQHDNDUIIQ-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.Cl[Ni]Cl |

Canonical SMILES |

O.[Cl-].[Cl-].[Ni+2] |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

7718-54-9 (Parent) |

synonyms |

nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.